N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide
CAS No.:
Cat. No.: VC9654290
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O2 |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | N-[2-(2-methoxyphenyl)ethyl]-1-methylindole-6-carboxamide |
| Standard InChI | InChI=1S/C19H20N2O2/c1-21-12-10-14-7-8-16(13-17(14)21)19(22)20-11-9-15-5-3-4-6-18(15)23-2/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22) |
| Standard InChI Key | HZDUVVCDVCUVNH-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC=CC=C3OC |
| Canonical SMILES | CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC=CC=C3OC |
Introduction
N-[2-(2-Methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic compound belonging to the indole carboxamide family. This class of compounds has garnered significant interest due to their potential pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Below is a detailed exploration of the compound's structure, properties, synthesis, and biological activities.
Chemical and Structural Information
| Property | Details |
|---|---|
| IUPAC Name | N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide |
| Molecular Formula | C19H20N2O2 |
| Molecular Weight | 308.38 g/mol |
| SMILES Representation | CC1=C(C2=CC=CC=C2N1)C(=O)NCCC3=CC=CC=C3OC |
| InChI Key | PWJFDBXGHHJZDV-UHFFFAOYSA-N |
The compound features an indole core substituted at the 6th position with a carboxamide group and at the 1st position with a methyl group. The side chain includes a 2-methoxyphenyl ethyl moiety, contributing to its unique physicochemical properties.
Synthesis
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide typically involves:
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Indole Derivative Preparation: The indole core is functionalized with a carboxylic acid group at the 6th position.
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Amide Bond Formation: The carboxylic acid reacts with an amine derivative (e.g., 2-(2-methoxyphenyl)ethylamine) in the presence of coupling agents like EDC or DCC to form the amide bond.
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Methylation: Methylation at the nitrogen atom of the indole ring is achieved using methyl iodide or similar reagents.
This stepwise approach ensures high yield and purity of the final compound.
Biological Activities
Preliminary studies indicate that N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide exhibits promising biological activities:
Anticancer Potential
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Indole derivatives are known for their cytotoxic effects on various cancer cell lines.
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The methoxyphenyl moiety may enhance binding affinity to specific protein targets involved in tumorigenesis.
Neuroprotective Effects
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Indoles have been explored for their role in neuroprotection by interacting with serotonin receptors or reducing oxidative stress.
Further in vitro and in vivo studies are required to establish these activities conclusively.
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